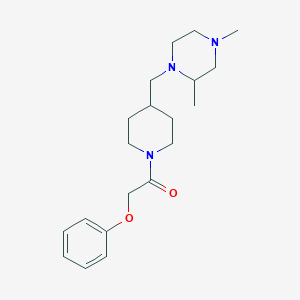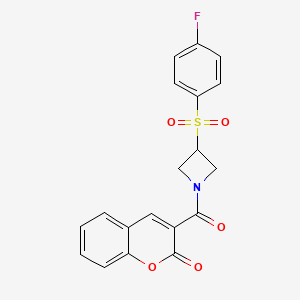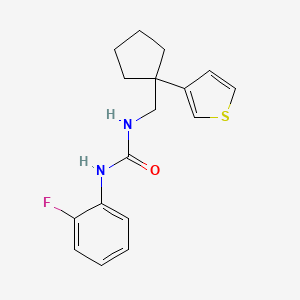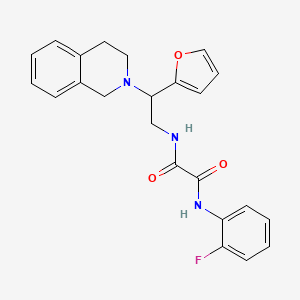
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of Eptapirone free base, a potent and selective 5-HT1A receptor agonist, was achieved through a nine-step process starting from commercially available materials . The key steps involved using sodium hydroxide and ethylene glycol as solvents for better cyclization and yield, and triethylamine as a base, ethanol as a solvent, and a reaction temperature of 50 °C for 16 h with non-metal catalysis and less byproducts .Molecular Structure Analysis
The molecular structure of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone is complex, featuring a piperazine ring and a piperidine ring, both of which are common in many pharmaceutical compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in detail . For example, the synthesis of Eptapirone involved a nucleophilic substitution reaction .科学的研究の応用
Structural Analysis and Synthesis
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone and related compounds have been the subject of various structural and synthesis studies. For instance, the X-ray, NMR, and DFT studies have been utilized to understand the complex formation of compounds involving dimethylpiperazine and their interactions with other molecules, such as acids, to form stable structures through hydrogen bonds and van der Waals interactions. This research provides foundational knowledge on the chemical behavior and interaction capabilities of these compounds, potentially guiding their applications in more targeted scientific research fields (Dega-Szafran, Katrusiak, & Szafran, 2006).
Antimicrobial and Biological Activity
Several studies have focused on the antimicrobial and biological activities of compounds structurally related to 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone. For example, novel pyridone carboxylic acids with substitutions involving hydroxypiperazin-1-yl groups have been prepared and analyzed for their metabolism and biological activity, showcasing the potential of these compounds in developing new antimicrobial agents (Uno et al., 1993).
Ligand and Receptor Binding Studies
Research into the binding affinities of piperazine derivatives to various receptors offers insights into the therapeutic potential of these compounds. For instance, fluorescence-tagged nonimidazole histamine H3 receptor ligands have been synthesized from piperidine derivatives, demonstrating high affinity and potency, which could be valuable in the identification and understanding of binding sites on histamine H3 receptors (Amon et al., 2007).
Chemical and Physical Property Exploration
The exploration of the chemical and physical properties of piperazine and its derivatives, including 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone, has led to a deeper understanding of their stability, conformation, and reactivity. Studies on the thermochemistry of methylpiperidines, for instance, provide valuable data on the influence of methyl groups on the stability and conformational behavior of the piperidine ring, which is crucial for designing compounds with desired properties (Ribeiro da Silva et al., 2006).
特性
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-17-14-21(2)12-13-23(17)15-18-8-10-22(11-9-18)20(24)16-25-19-6-4-3-5-7-19/h3-7,17-18H,8-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIYKUUEPRRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)COC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738178.png)
![3-(Isopropyl)indeno[3,2-C]pyrazole](/img/structure/B2738181.png)





![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2738191.png)
![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide](/img/structure/B2738193.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)
